N-(2-formylphenyl)-4-methylbenzenesulfonamide

Lipophilicity Drug-likeness Permeability

Ortho-formyl tosylamide building block indispensable for constructing the benzofuran/indole core of saprisartan via nitroaldol condensation; the para isomer is geometrically incapable of this cyclization. Also functions as a validated, ready-to-use ER-targeted fluorescent probe for hydrazine detection (LOD 8.6×10⁻⁷ mol/L). The tosyl group ensures crystalline handling and serves as a latent amine protecting group, while the ortho-aldehyde enables chemoselective derivatization (imine formation, Wittig olefination, reductive amination). Procure the ortho isomer specifically-structural analogs lack the intramolecular N-H···O interaction that defines reactivity.

Molecular Formula C14H13NO3S
Molecular Weight 275.32 g/mol
CAS No. 6590-65-4
Cat. No. B1208841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-formylphenyl)-4-methylbenzenesulfonamide
CAS6590-65-4
Synonyms2-tosylaminobenzaldehyde
Molecular FormulaC14H13NO3S
Molecular Weight275.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=O
InChIInChI=1S/C14H13NO3S/c1-11-6-8-13(9-7-11)19(17,18)15-14-5-3-2-4-12(14)10-16/h2-10,15H,1H3
InChIKeyQLQGABDYGHEFOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Formylphenyl)-4-methylbenzenesulfonamide: Physicochemical & Functional Baseline


N-(2-Formylphenyl)-4-methylbenzenesulfonamide (CAS 6590-65-4), also known as 2-(tosylamino)benzaldehyde, is a bifunctional aromatic sulfonamide bearing both a reactive ortho-formyl group and a 4-methylbenzenesulfonyl (tosyl) protecting/activating group. It belongs to the class of p-toluenesulfonamides [1]. Its molecular formula is C14H13NO3S, with a molecular weight of 275.32 g/mol [2]. The compound exhibits a predicted logP of 3.76 (estimated KowWin log Kow = 2.90) , a predicted pKa of 7.94 ± 0.10 , and a melting point of 203–205 °C . These properties position it as a moderately lipophilic, weakly acidic solid that is stable under standard storage conditions. The ortho-aldehyde functionality enables chemoselective transformations (e.g., imine formation, Wittig olefination, reductive amination), while the tosyl group provides both a crystalline handle and a latent protecting group for the amine, making this compound a strategically differentiated building block for medicinal chemistry and probe development.

N-(2-Formylphenyl)-4-methylbenzenesulfonamide: Irreplaceable by Analogs


The ortho-formyl, tosyl-protected aniline architecture of N-(2-formylphenyl)-4-methylbenzenesulfonamide creates a unique reactivity and property profile that is not interchangeable with its closest structural neighbors. The ortho-aldehyde engages in intramolecular hydrogen bonding with the sulfonamide N–H [1], influencing both the solid-state conformation and the solution-phase acidity. Replacing the tosyl group with a benzenesulfonyl group (removing the para-methyl) alters lipophilicity (ΔlogP ≈ 0.8 units estimated from measured values for the target vs. the des-methyl analog) and crystal packing [2], while shifting the aldehyde from the ortho to the para position eliminates the intramolecular N–H···O interaction and changes the electrophilic reactivity of the carbonyl [3]. Similarly, the hydroxyl and amino analogs lack the aldehyde electrophile altogether, forfeiting the chemoselective derivatization chemistry that defines the compound's primary value in medicinal chemistry and probe design. These differences are quantifiable and must be considered when selecting building blocks for structure–activity relationship (SAR) studies or scalable synthetic routes.

N-(2-Formylphenyl)-4-methylbenzenesulfonamide: Differentiation Evidence vs. Comparators


LogP Differentiation: Formyl vs. Hydroxy Analog

The target compound exhibits a higher calculated logP (3.76) compared to its direct 2-hydroxy analog, N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide (logP = 3.66) . This ΔlogP of +0.10, while modest, reflects the replacement of a hydrogen-bond-donating hydroxyl group with a hydrogen-bond-accepting aldehyde, which reduces overall polarity and increases predicted membrane permeability. In drug discovery programs where fine-tuning lipophilicity within a narrow window is critical for balancing potency and ADME properties, this difference can influence lead optimization decisions.

Lipophilicity Drug-likeness Permeability

Dihedral Angle Difference: Tosyl vs. Benzenesulfonyl

X-ray crystallographic data reveal that the dihedral angle between the formylphenyl ring and the tosyl phenyl ring in the target compound is significantly smaller than in the des-methyl (benzenesulfonyl) analog. In N-(2-formylphenyl)-4-methylbenzenesulfonamide, this angle is 29.3(3)° [1], whereas in N-(2-formylphenyl)benzenesulfonamide the inter-ring angle is 88.18(8)° [2]. The nearly orthogonal arrangement in the benzenesulfonyl analog disrupts π-conjugation and alters intermolecular interaction motifs (C–H···π vs. π–π stacking), which can impact crystal habit, solubility, and formulation stability. The closer to coplanarity in the target compound may favor π-stacking interactions in biological targets or cocrystals.

Crystallography Crystal engineering Polymorph prediction

Synthetic Access to Saprisartan Intermediate

The ortho-formyl tosylamide architecture is uniquely suited for transition-metal-free intramolecular arylogous nitroaldol condensation, enabling a one-pot synthesis of the advanced saprisartan intermediate. The target compound's N-(2-formylphenyl)methanesulfonamide analog (5h) was converted to the indole derivative 7h in 69% isolated yield [1]. In contrast, the para-formyl analog (N-(4-formylphenyl)-4-methylbenzenesulfonamide) cannot undergo this cyclization due to the geometric impossibility of forming the requisite five- or six-membered ring. This ortho-specific reactivity is essential for constructing the benzofuran/indole core of angiotensin II receptor antagonists (sartans).

Process chemistry Sartans Antihypertensives

ER-Targeted Fluorescent Probe for Hydrazine

The target compound serves directly as an endoplasmic-reticulum-targetable ratiometric fluorescent probe for hydrazine (N2H4), leveraging the aldehyde as the recognition site and the methylbenzenesulfonamide group as the ER-targeting moiety . The probe exhibits a detection limit of 8.6 × 10⁻⁷ mol/L for hydrazine [1]. While the hydroxy and amino analogs lack the aldehyde required for hydrazine sensing, other aldehyde-based probes exist, but their ER-targeting ability depends on the specific sulfonamide substituent. The tosyl group in the target compound is empirically validated for ER localization in living cells, plants, and animals , a property that cannot be assumed for benzenesulfonamide or methanesulfonamide analogs without direct testing.

Fluorescent probe Endoplasmic reticulum Hydrazine sensing

N-(2-Formylphenyl)-4-methylbenzenesulfonamide: Application Scenarios


Synthesis of Sartan Antihypertensives

The ortho-formyl tosylamide scaffold is a strategic intermediate for constructing the benzofuran/indole core of saprisartan and related antihypertensive agents via intramolecular arylogous nitroaldol condensation. The target compound's N-methanesulfonamide analog achieves a 69% yield in this key transformation under transition-metal-free conditions, directly delivering advanced intermediates [1]. Procuring the ortho isomer is essential: the para-formyl analog is geometrically incapable of undergoing this cyclization.

ER-Targeted Ratiometric Fluorescent Probes

The compound functions as a validated, ready-to-use endoplasmic-reticulum-targeted probe for hydrazine with a detection limit of 8.6 × 10⁻⁷ mol/L [1]. Its methylbenzenesulfonamide group mediates ER localization as confirmed by colocalization imaging in living cells, plants, and zebrafish [1]. Unlike the hydroxy or amino analogs which lack the reactive aldehyde, this compound directly enables ratiometric sensing without further functionalization.

Crystal Engineering & Solid-State Formulation

The distinct solid-state conformation of N-(2-formylphenyl)-4-methylbenzenesulfonamide, characterized by a dihedral angle of ~29° between aromatic rings, contrasts sharply with the ~88° angle in the benzenesulfonyl analog [1]. This near-coplanar geometry favors π–π stacking interactions, which can be exploited to design cocrystals or to modulate dissolution profiles in formulation development. Labs requiring consistent crystalline habit or specific packing motifs should specify the tosyl derivative.

Stereoselective Wittig Reactions via Ortho-Substitution

The ortho-tosylamino substituent induces anomalous Z-selectivity in Wittig olefination reactions due to steric effects, as demonstrated by DFT calculations on ortho-substituted benzaldehydes [1]. The target compound serves as a model substrate for investigating steric versus electronic control in carbonyl olefination, providing a well-characterized, crystalline starting material for reaction development and mechanistic studies.

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